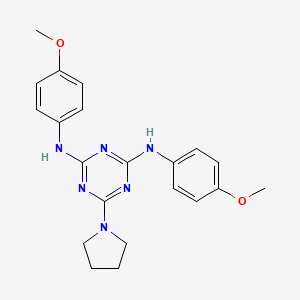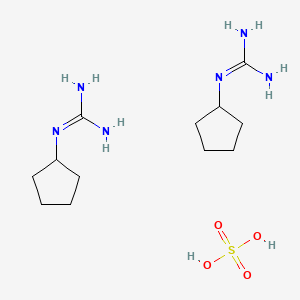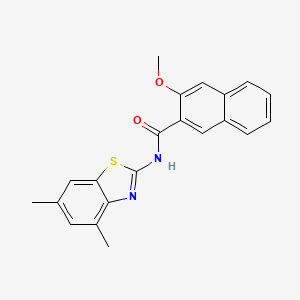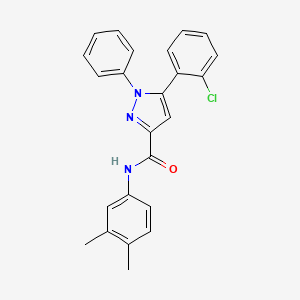
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide, also known as N-Chloro-3,4-dimethylphenylpyrazole-1-carboxamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 277.8 g/mol and a melting point of 158-160°C. This compound has been studied for its potential to be used as a drug, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
Studies have synthesized and analyzed the cannabinoid receptor affinity of pyrazole derivatives, including ones similar to the specified compound. These derivatives exhibit selective affinity for cannabinoid receptors, potentially contributing to the understanding of receptor-ligand interactions and aiding in the development of new therapeutic agents. The study by Silvestri et al. (2008) provides insights into the structural requirements for cannabinoid receptor affinity, highlighting the impact of specific substituents on receptor selectivity (Silvestri et al., 2008).
Antimycobacterial Activity
Another research focus is the antimycobacterial properties of N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. The study conducted by Zítko et al. (2013) explores various substituents on the phenyl ring, showing that the antimycobacterial activity is maintained across different structural variations (Zítko et al., 2013).
Antitumor Activities
The antitumor activities of pyrazolo pyrimidine derivatives, including the synthesis of compounds like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been investigated, demonstrating potential antitumor effects. This highlights the compound's relevance in cancer research and therapy development (Xin, 2012).
Electrochemical Behavior and Crystal Structure Analysis
Research has also been conducted on the electrochemical behavior and crystal structure analysis of arylazo pyrazoles and related compounds. Understanding the electrochemical properties and crystal structures contributes to the knowledge of the chemical and physical properties of these compounds, which is essential for their application in various scientific and industrial fields. The work by Ravindranath et al. (1983) and Prabhuswamy et al. (2016) are notable examples (Ravindranath et al., 1983); (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-16-12-13-18(14-17(16)2)26-24(29)22-15-23(20-10-6-7-11-21(20)25)28(27-22)19-8-4-3-5-9-19/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCLWAJSLFSEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

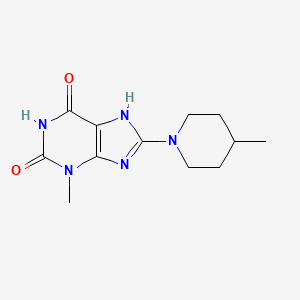
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
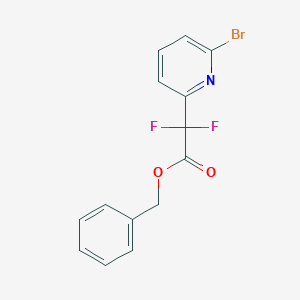
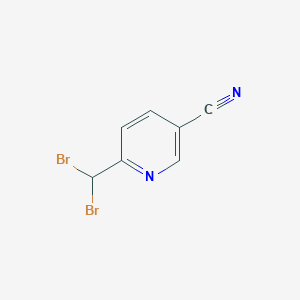
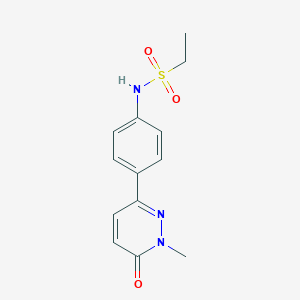
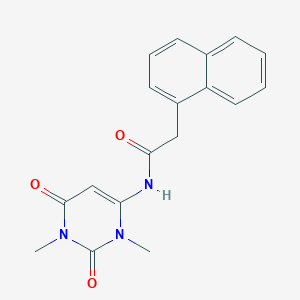

![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
